3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one
Description
3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a bicyclic heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidinone core. Its structure includes a phenyl group at position 3 and a prop-2-enylthio (allylthio) substituent at position 2 (Figure 1). The compound is commercially available under identifiers like ZINC2350389 and STK829974, indicating its relevance in high-throughput screening and drug discovery .
Properties
IUPAC Name |
11-phenyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-2-11-22-18-19-16-15(13-9-6-10-14(13)23-16)17(21)20(18)12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOVYWLAQLQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the construction of the pyrimidine ring system. The phenyl and prop-2-enylthio groups are introduced through subsequent substitution reactions. Common reagents used in these reactions include sulfur-containing compounds, phenyl halides, and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or prop-2-enylthio groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenyl halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of cyclopenta-thieno-pyrimidinones with variations in substituents on the phenyl ring and the sulfur-containing side chain. Below is a systematic comparison of its structural and functional analogs:
Substituent Variations
The key structural differences among analogs lie in:
- Aromatic substituents (electron-withdrawing/donating groups on the phenyl ring).
- Sulfur-linked side chains (alkyl, aryl, or functionalized groups).
Table 1: Substituent Comparison of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs like 3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-derivatives exhibit high melting points (e.g., 270–272°C for related compounds), suggesting strong intermolecular interactions .
- Hydrogen Bonding : The sulfur and carbonyl groups in the core structure facilitate hydrogen bonding, influencing crystal packing and solubility .
Key Research Findings
Methoxy groups (electron-donating) may improve solubility but reduce metabolic stability .
Structural Flexibility :
- The prop-2-enylthio group offers conformational flexibility, which could optimize binding to enzyme active sites compared to rigid substituents .
Commercial and Database Relevance :
- The target compound is cataloged in multiple chemical databases (e.g., ZINC, STK), underscoring its utility in virtual screening campaigns .
Biological Activity
3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a compound of significant interest due to its potential biological activities. The structure suggests that it may interact with various biological pathways and exhibit pharmacological properties. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a cyclopenta pyrimidine core and a thiophenone moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiophenone compounds often exhibit antimicrobial properties. A study explored the synthesis of related thiazolo-triazole compounds and their antimicrobial effects, suggesting that similar structures may possess comparable activities. Although specific data for 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is limited, it is hypothesized to have potential antimicrobial effects based on structural analogs .
Anticancer Potential
The structural characteristics of 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one suggest it may interact with cellular pathways involved in cancer progression. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit tumor cell proliferation . Further investigation into this compound's specific activity against cancer cells is warranted.
Inhibition of Enzymatic Activity
Some studies indicate that compounds containing thiophene and pyrimidine rings can inhibit specific enzymes involved in bacterial virulence. For example, the inhibition of type III secretion systems (T3SS) in certain bacterial strains has been documented for related compounds . This suggests that 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one might also exhibit similar inhibitory effects.
Study on Antimicrobial Properties
A related study evaluated the antimicrobial efficacy of thiazolo-triazole derivatives against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity. This finding supports the hypothesis that 3-Phenyl-2-prop-2-enylthio derivatives could also possess antimicrobial properties .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The results showed that modifications in the thiophenone structure led to varying degrees of cytotoxicity. This implies that 3-Phenyl-2-prop-2-enylthio could be explored for its potential as an anticancer agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Phenyl-2-prop-2-enylthio-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiol-containing intermediates with halogenated pyrimidine precursors under controlled conditions. Key steps include:
- Use of oxalyl chloride and DMF as reagents for cyclization .
- Solvent selection (e.g., DMF or ethanol) to optimize solubility and reaction kinetics .
- Monitoring purity via HPLC (>95% purity threshold) and structural confirmation via -NMR and -NMR spectroscopy .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography resolves the fused bicyclic system (cyclopenta-thienopyrimidine core) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) .
- Data tables (e.g., Table 1 in ) provide comparative spectral benchmarks for validation .
Q. What are the primary physicochemical properties relevant to its stability in experimental settings?
- Methodological Answer :
- Solubility : Assessed in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
- Thermal stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (>200°C common for fused heterocycles) .
- Photostability : Conduct light-exposure experiments (ICH Q1B guidelines) to evaluate degradation under UV/visible light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, refluxing in DMF at 80–90°C improves cyclization efficiency .
- By-product analysis : LC-MS identifies side products (e.g., dimerization or oxidation derivatives), guiding reagent stoichiometry adjustments .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >85% yield .
Q. What strategies are employed to resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm resonance assignments .
- Bioassay replication : Repeat enzyme inhibition assays (e.g., kinase or protease panels) under standardized conditions to address variability .
- Meta-analysis : Review structurally analogous compounds (e.g., thieno[2,3-d]pyrimidines) to contextualize unexpected results .
Q. How is computational modeling integrated to predict bioactivity and guide synthesis?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., EGFR or COX-2) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antioxidant or antibacterial activity .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Longitudinal studies : Monitor degradation in soil/water systems (OECD 307 guidelines) using LC-MS/MS to quantify persistence .
- Trophic transfer assays : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation and toxicity thresholds .
- QSPR modeling : Predict environmental distribution based on octanol-water partition coefficients (logK) and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
